

A Head-to-Head Comparison of Small Molecule Inhibitors Targeting HSD17B13

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Compound of Interest		
Compound Name:	Hsd17B13-IN-47	
Cat. No.:	B12386324	Get Quote

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to more severe forms of liver disease, including fibrosis and hepatocellular carcinoma.[1][2] This has spurred the development of small molecule inhibitors aimed at mimicking this protective effect.

This guide provides a comparative overview of publicly disclosed small molecule inhibitors targeting HSD17B13, with a focus on their biochemical potency, cellular activity, and selectivity. The data presented is compiled from various sources, and it is important to note that direct head-to-head studies are not yet widely available.

Quantitative Comparison of HSD17B13 Inhibitors

The following table summarizes key performance metrics for several HSD17B13 inhibitors. Potency (IC50) values are highly dependent on assay conditions, and direct comparisons should be made with caution.



Compound Name	Originator/ Company	IC50 Human HSD17B13	IC50 Mouse HSD17B13	Selectivity	Key Characteris tics
BI-3231	Boehringer Ingelheim	1 nM[3][4]	13-14 nM[3] [4]	>10,000-fold vs HSD17B11[5]	Publicly available chemical probe; shows extensive liver accumulation but has high clearance and a short half-life.[5][6]
INI-822	Inipharm	Data not disclosed	Data not disclosed	Data not disclosed	First-in-class oral small molecule inhibitor to enter Phase I clinical trials for NASH and fibrotic liver diseases.[5]
EP-036332	Enanta Pharmaceutic als	10 nM[7]	10 nM[7]	>7,000-fold vs HSD17B1[7]	Showed hepatoprotect ive and anti- inflammatory effects in a mouse model of acute liver injury.[7]
EP-040081	Enanta Pharmaceutic als	79 nM[7]	74 nM[7]	>1,265-fold vs HSD17B1[7]	Demonstrate d reduction of markers of immune cell

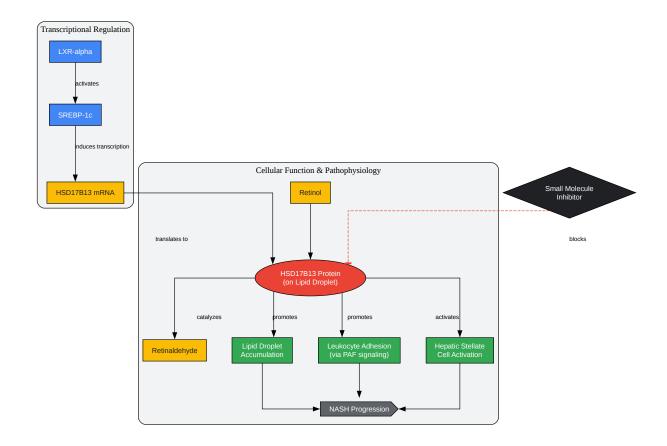


					activation in vivo.[7]
Unnamed Compound	Inipharm	≤ 100 nM[8]	Data not disclosed	Data not disclosed	Disclosed in patent WO 2022103960; activity measured in an LC/MS-based estrone detection assay.[8]

Signaling and Pathophysiological Role of HSD17B13

HSD17B13 is a lipid droplet-associated protein primarily expressed in hepatocytes.[1][9] Its expression is upregulated by the Liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein 1c (SREBP-1c), a key regulator of lipid metabolism.[2][10] The enzyme exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde.[2] Dysregulation of HSD17B13 is linked to increased lipid droplet accumulation.[9][10] More recent findings suggest it may also play a role in liver inflammation by promoting leukocyte adhesion through a platelet-activating factor (PAF) autocrine mechanism.[11]





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Caption: Proposed signaling pathway and role of HSD17B13 in NASH pathogenesis.



Experimental Protocols

The characterization of HSD17B13 inhibitors involves a series of biochemical and cell-based assays. Below are representative methodologies based on published literature.

HSD17B13 Enzymatic Activity Assay (NADH Detection)

This assay quantifies HSD17B13 activity by measuring the production of NADH, a product of the dehydrogenase reaction.

- Objective: To determine the in vitro potency (IC50) of a test compound against purified HSD17B13 enzyme.
- Materials:
 - Recombinant human HSD17B13 protein.
 - Substrate: β-estradiol (or retinol).
 - Cofactor: NAD+.
 - Test compound series (e.g., BI-3231).
 - NADH-Glo Detection Kit (Promega).
 - 384-well assay plates.
 - Phosphate-buffered saline (PBS).
- Procedure:
 - Prepare serial dilutions of the test compound in DMSO.
 - In a 384-well plate, add 10 μL of a reaction mixture containing PBS, 500 μM NAD+, and 15 μM β-estradiol.[11]
 - Add the test compound at various concentrations (final DMSO concentration ≤ 0.5%).
 - Initiate the reaction by adding 300 ng of recombinant human HSD17B13 protein.[11]



- Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Stop the reaction and detect NADH formation by adding an equal volume of luciferasecontaining NADH-Glo reagent according to the manufacturer's protocol.[11]
- Incubate for 1 hour to stabilize the luminescent signal.[11]
- Measure luminescence using a multi-mode plate reader.
- Calculate percent inhibition relative to a DMSO control and determine IC50 values by fitting the data to a four-parameter logistic curve.

Cell-Based HSD17B13 Activity Assay (Retinoid Conversion)

This assay measures the ability of an inhibitor to block HSD17B13's retinol dehydrogenase activity in a cellular context.

- Objective: To evaluate the cellular potency (EC50) of a test compound.
- Materials:
 - HEK293 or HepG2 cells transiently or stably overexpressing HSD17B13.
 - Cell culture medium and reagents.
 - Substrate: All-trans-retinol.
 - Test compound series.
 - Reagents for cell lysis and extraction.
 - High-performance liquid chromatography (HPLC) system.
- Procedure:
 - Seed HSD17B13-expressing cells in multi-well plates and allow them to adhere overnight.



- Pre-treat cells with various concentrations of the test compound for 1-2 hours.
- Add all-trans-retinol to the culture medium at a final concentration of 2-5 μΜ.[12]
- Incubate the cells for 6-8 hours.[12]
- Harvest the cells and lyse them.
- Extract retinoids from the cell lysates using an organic solvent (e.g., hexane).
- Separate and quantify the product (retinaldehyde) and any downstream metabolites (retinoic acid) using normal-phase HPLC with UV detection, comparing against known retinoid standards.[12]
- Determine the concentration-dependent inhibition of retinaldehyde formation to calculate the EC50 value.

Drug Discovery and Evaluation Workflow

The identification and validation of novel HSD17B13 inhibitors follow a structured workflow, from initial screening to preclinical evaluation.



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